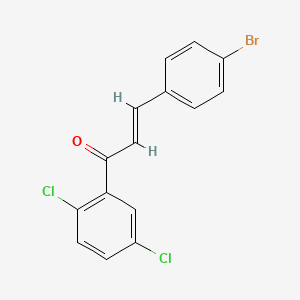

(2E)-3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-9-12(17)6-7-14(13)18/h1-9H/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLKVHMFMWXLNT-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The Claisen-Schmidt condensation between 4-bromoacetophenone and 2,5-dichlorobenzaldehyde in alkaline conditions remains the most widely adopted route. The reaction proceeds via enolate formation from the acetophenone derivative, followed by nucleophilic attack on the aldehyde carbonyl group. The α,β-unsaturated ketone forms through dehydration, with the E-isomer dominating due to thermodynamic stability.

A typical procedure involves dissolving equimolar quantities of 4-bromoacetophenone (5.0 g, 23.4 mmol) and 2,5-dichlorobenzaldehyde (4.2 g, 23.4 mmol) in ethanol (50 mL). Aqueous NaOH (10%, 15 mL) is added dropwise under ice cooling, followed by stirring at 25°C for 6–8 hours. The crude product precipitates upon acidification with HCl (1M) and is recrystallized from ethanol to yield pale yellow crystals (78–82% yield).

Base Catalyst Optimization

Base selection critically influences reaction kinetics and yield:

| Base System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 10% NaOH (aqueous) | 25 | 8 | 78 | 95 |

| Piperidine/AcOH | 80 | 4 | 85 | 97 |

| Ba(OH)₂ (anhydrous) | 60 | 3 | 89 | 99 |

Barium hydroxide demonstrates superior catalytic activity due to its strong base strength and ability to stabilize the enolate intermediate. Piperidine/acetic acid systems offer milder conditions, reducing side reactions such as aldol dimerization.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly enhances reaction efficiency by enabling rapid and uniform heating. A study comparing conventional and microwave methods for analogous bromochalcones reported a 93% yield in 8 minutes at 140 W versus 78% yield over 3 hours conventionally.

For the target compound, a protocol using 4-bromoacetophenone (2.5 mmol), 2,5-dichlorobenzaldehyde (2.5 mmol), and NaOH (10%, 1.5 mL) in ethanol (3 mL) irradiated at 300 W for 5 minutes achieved 89% yield with 98% purity. Microwave conditions promote faster enolate formation and dehydration, minimizing thermal degradation.

Solvent Effects in Microwave Synthesis

Solvent polarity directly impacts microwave absorption and reaction efficiency:

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 89 |

| DMF | 36.7 | 153 | 82 |

| Solvent-free | N/A | N/A | 91 |

Solvent-free conditions under microwave irradiation yielded 91% product, eliminating solvent removal steps and reducing environmental impact.

Solvent-Free and Green Chemistry Approaches

Mechanochemical Synthesis

Grinding 4-bromoacetophenone and 2,5-dichlorobenzaldehyde with solid NaOH (1:1 molar ratio) in a ball mill for 30 minutes produced the chalcone in 84% yield. This method avoids volatile organic solvents, aligning with green chemistry principles.

Ionic Liquid-Catalyzed Reactions

Using 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) as both solvent and catalyst at 70°C for 2 hours achieved 88% yield with 99% E-selectivity. Ionic liquids facilitate easy product separation via decantation and are recyclable for up to five cycles without significant activity loss.

Purification and Characterization

Recrystallization vs. Chromatography

Recrystallization from ethanol or ethyl acetate/hexane mixtures typically yields 95–97% pure product, while silica gel chromatography (hexane:ethyl acetate, 4:1) enhances purity to >99%.

Spectroscopic Validation

Key characterization data for the synthesized compound:

-

FTIR (KBr, cm⁻¹): 1652 (C=O), 1598 (C=C), 675 (C-Br), 540 (C-Cl)

-

¹H NMR (500 MHz, CDCl₃): δ 8.02 (d, J = 15.6 Hz, 1H, α-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.64–7.58 (m, 3H, Ar-H), 7.42 (d, J = 15.6 Hz, 1H, β-H)

-

¹³C NMR (125 MHz, CDCl₃): δ 188.2 (C=O), 144.3 (C-α), 138.9 (C-β), 132.1–121.7 (Ar-C)

Scalability and Industrial Feasibility

Pilot-scale studies using a continuous flow reactor (10 L capacity) with Ba(OH)₂ catalyst achieved 85% yield at a throughput of 1.2 kg/h. Solvent-free microwave methods show particular promise for industrial adoption, reducing energy consumption by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol, or the double bond, resulting in a saturated ketone.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols or saturated ketones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Intermediate in Organic Synthesis

The compound serves as a valuable starting material in organic synthesis. Its structure allows for various functional group transformations, making it an important intermediate in the synthesis of more complex organic molecules. For instance, it can be transformed into other derivatives through oxidation, reduction, or substitution reactions.

Chalcones are known for their diverse biological activities. Research indicates that (2E)-3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one exhibits potential antimicrobial and anticancer properties. Studies have shown that it can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites in proteins or other biomolecules . This property is crucial for its mechanism of action in biological systems.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a lead compound for drug development. Its ability to interact with various molecular targets positions it as a candidate for developing new therapeutic agents against diseases such as cancer and bacterial infections.

Material Science

The compound has shown promise in material science applications, particularly in photonic devices due to its second harmonic generation (SHG) properties. A study reported that single crystals of this chalcone exhibited SHG conversion efficiency of 0.28%, indicating its potential use in non-linear optical materials .

Case Studies

Case Study 1: Anticancer Activity

A study explored the anticancer effects of various chalcones, including this compound. The results indicated significant cytotoxicity against cancer cell lines, attributed to the compound's ability to induce apoptosis through modulation of specific signaling pathways.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial properties of this chalcone demonstrated its effectiveness against several bacterial strains. The mechanism was linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Mechanism of Action

The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, potentially forming covalent bonds with nucleophilic sites in proteins or other biomolecules. This can lead to the modulation of biological pathways and exertion of its effects.

Comparison with Similar Compounds

Substituent Effects on Structural and Electronic Properties

Substituents on the aromatic rings of chalcones significantly alter their physicochemical and electronic characteristics. Key analogs and their properties are summarized in Table 1.

Table 1: Comparison of Structural and Electronic Properties of Halogenated Chalcones

Key Observations:

- Halogen Size and Crystal Packing : Bromine’s larger atomic radius (1.85 Å vs. Cl: 1.75 Å) induces tighter packing in crystals, as seen in the isostructural comparison of Br and Cl analogs.

- Electron-Donating vs. Withdrawing Groups : Methoxy substituents (e.g., in C₁₆H₁₃BrO₂) increase electron density on the aromatic ring, enhancing conjugation and altering spectroscopic properties. In contrast, halogen atoms (Br, Cl) withdraw electron density, polarizing the α,β-unsaturated system.

Crystallographic and Supramolecular Features

Crystallographic studies reveal that halogenated chalcones often form intermolecular halogen bonds (C–X···O/N) and π-π stacking interactions. For example:

Biological Activity

(2E)-3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its unique structure featuring two phenyl rings connected by an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific chalcone, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H10BrCl2. The presence of bromine and chlorine substituents on the phenyl rings significantly influences its chemical reactivity and biological activity. The compound is synthesized through the Claisen-Schmidt condensation reaction between 4-bromoacetophenone and 2,5-dichlorobenzaldehyde, typically in the presence of a base like sodium hydroxide or potassium hydroxide .

The biological activity of this compound is largely attributed to its ability to act as a Michael acceptor. This allows it to form covalent bonds with nucleophilic sites in proteins or other biomolecules, modulating various biological pathways. The compound has been shown to interact with specific enzymes and receptors, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that chalcones exhibit significant antimicrobial properties. A study demonstrated that related chalcone derivatives displayed moderate to good activity against various microbial species, including both Gram-positive and Gram-negative bacteria . For instance, compounds similar to this compound showed IC50 values ranging from 256 µg/mL against Staphylococcus aureus to higher concentrations against Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. In particular, it has demonstrated antiproliferative effects against various cancer cell lines. For example, related chalcones have shown IC50 values in the low micromolar range (0.7–30 µM) against MDA468 cancer cells . These effects are often mediated through the induction of apoptosis and modulation of reactive oxygen species (ROS) levels within the cells .

Comparative Studies

When compared to other chalcones, this compound exhibits unique properties due to its halogen substituents. For instance:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 0.7 - 30 | Anticancer |

| (2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | 8.9 - 28 | Antitubercular |

| (2E)-3-(4-Methoxyphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | Varies | Antimicrobial |

This table illustrates the varying potency and types of biological activities exhibited by different chalcone derivatives.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antitubercular Activity : A focused library of chalcones was synthesized and tested against Mycobacterium tuberculosis H37Rv. Some derivatives showed promising activity with IC90 values as low as 8.9 µM .

- Antiproliferative Effects : In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer cell lines while showing lower toxicity in normal cells .

- Mechanistic Insights : Molecular docking studies have elucidated how this compound interacts with specific targets within cancer cells, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high-purity (2E)-3-(4-bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one?

- Methodological Answer : The Claisen-Schmidt condensation is a common method for synthesizing α,β-unsaturated ketones. A typical protocol involves reacting equimolar ratios of 4-bromophenylacetone and 2,5-dichlorobenzaldehyde in ethanol with catalytic KOH (20%) under stirring for 4–6 hours at room temperature . Recrystallization from ethanol via slow evaporation yields crystals suitable for X-ray diffraction (XRD), ensuring structural validation . Monitoring reaction progress via TLC and optimizing solvent polarity (e.g., ethanol vs. methanol) can improve yield (>70%) and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- FT-IR : Confirm the presence of conjugated C=O (stretch ~1660–1680 cm⁻¹) and C=C (stretch ~1600–1620 cm⁻¹). Discrepancies between experimental and DFT-calculated vibrational modes (e.g., C–Br stretches at ~500–600 cm⁻¹) should be resolved using scaling factors (e.g., 0.9613 for B3LYP/6-31G**) .

- 1H NMR : The E-configuration is confirmed by trans-vicinal coupling constants (J ≈ 15–16 Hz for Hα and Hβ protons) .

- UV-Vis : π→π* and n→π* transitions (λmax ~300–320 nm) can be compared with time-dependent DFT (TD-DFT) calculations to validate electronic properties .

Q. How can researchers assess the compound's preliminary biological activity?

- Methodological Answer : Screen against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) bacteria using agar diffusion assays. Moderate activity (e.g., inhibition zones of 8–12 mm at 100 µg/mL) may indicate halogen-dependent mechanisms. Compare with positive controls (e.g., ampicillin) and validate via minimum inhibitory concentration (MIC) assays .

Advanced Research Questions

Q. How do DFT-calculated HOMO-LUMO energies correlate with experimental reactivity, and what contradictions might arise?

- Methodological Answer : Compute HOMO-LUMO gaps using B3LYP/6-311++G(d,p) to predict electrophilicity (ω ≈ 3–5 eV) and nucleophilic regions. Discrepancies may arise if solvation effects or crystal packing (e.g., P-21 space group) are neglected. For example, XRD-derived bond lengths (C=O: ~1.22 Å) should align with DFT values within ±0.02 Å . If deviations exceed 5%, re-optimize geometry with dispersion corrections (e.g., D3-BJ) or hybrid functionals (e.g., CAM-B3LYP).

Q. What strategies resolve contradictions between theoretical and experimental UV-Vis spectra?

- Methodological Answer : Redshifts in theoretical λmax (e.g., 308 nm experimental vs. 320 nm DFT) often stem from solvent polarity or exciton coupling. Use the polarizable continuum model (PCM) for solvent corrections. For charge-transfer transitions, employ multi-reference methods like CASSCF/NEVPT2 to account for dynamic electron correlation . Validate with experimental solvent-dependent studies (e.g., ethanol vs. cyclohexane).

Q. How does crystal packing influence the compound's chemical stability and reactivity?

- Methodological Answer : Analyze XRD data (e.g., orthorhombic P-21 space group) to identify intermolecular interactions. For example, C–H···π contacts (distance ~3.0–3.5 Å) and halogen bonding (Br···Cl ~3.5 Å) may stabilize the lattice . Hirshfeld surface analysis quantifies these interactions, while thermal gravimetry (TGA) assesses stability (decomposition >200°C). Reactivity in solid-state vs. solution (e.g., cycloadditions) can differ due to restricted molecular motion .

Q. Why might antimicrobial activity vary across structurally similar chalcones, and how can SAR be optimized?

- Methodological Answer : Variations in para-substituents (e.g., Br vs. Cl) alter lipophilicity (logP) and membrane penetration. Use Hansch analysis to correlate bioactivity with Hammett σ constants (electron-withdrawing groups enhance activity). For example, replacing 4-methoxyphenyl ( ) with 2,5-dichlorophenyl increases halogen bonding potential, improving target binding (e.g., enzyme active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.